Clenbuterol-d9 hydrochloride
Overview
Description
Clenbuterol-d9 hydrochloride is used as an internal standard for the quantification of clenbuterol in biological samples by ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) . It is a pharmaceutical decongestant and bronchodilator prescribed to treat asthma .
Molecular Structure Analysis
Clenbuterol-d9 has a molecular formula of C12H18Cl2N2O . The molecular weight of Clenbuterol-d9 hydrochloride is 322.7 g/mol . The InChIKey is OPXKTCUYRHXSBK-KYRNGWDOSA-N .Chemical Reactions Analysis
Clenbuterol-d9 hydrochloride can be detected at trace levels in doping analysis using different gas chromatographic–mass spectrometric techniques . It’s also used in the rapid quantitative analysis of clenbuterol in pig liver .Physical And Chemical Properties Analysis
Clenbuterol-d9 hydrochloride has a molecular weight of 322.7 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Scientific Research Applications
1. Highly Sensitive Detection of Clenbuterol Hydrochloride
- Summary of Application : This research focuses on the highly sensitive detection of Clenbuterol Hydrochloride (CL) based on THz metamaterial enhancement. The abuse of CL is a serious threat to people’s life and health, and traditional THz detection methods are not suitable for trace analysis of the sample .
- Methods of Application : A THz metamaterial enhanced micro-nano structure was designed based on the electromagnetic theory to realize the highly sensitive detection of the trace CL by THz spectroscopy. Four pretreatment methods were used to correct the spectrum, including AirPLS, AsLS, Backcor, and BEADS .
- Results or Outcomes : The AirPLS-CARS-LS-SVM model has the best result, with the Rp of 0.9743, the RMSEP of 2.90 × 10–5, and the LOD of 9.67 × 10–5 mg/mL .
2. Doping Analysis Using Gas Chromatographic–Mass Spectrometric Techniques
- Summary of Application : This study demonstrates the development of a gas chromatography–triple quadrupole tandem mass spectrometry (GC–MS-MS) assay to detect clenbuterol in human urine and the comparison of this method with GC–MS techniques and gas chromatography–high resolution mass spectrometry (GC–HRMS) techniques .
- Methods of Application : Urine samples were hydrolyzed with β-glucuronidase, extracted with methyl tert-butyl ether, and dried under nitrogen. The derivative reagent was N-methyl-N-(trimethylsilyl)-trifluoroacetamide with NH4I and was analyzed by GC–MS, GC–MS-MS, and GC–HRMS .
- Results or Outcomes : The limit of detection (LOD) for clenbuterol in human urine was 2 ng/mL by GC–MS (selected ion monitoring mode: SIM mode), 0.06 ng/mL by GC–HRMS, and 0.03 ng/mL by GC–MS-MS, respectively .
3. Quantification of Clenbuterol in Biological Samples
- Summary of Application : Clenbuterol-d9 hydrochloride may be used as an internal standard for the quantification of clenbuterol in biological samples by ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
4. Analytical Standard
- Summary of Application : Clenbuterol-d9 hydrochloride is used as an analytical standard in various laboratory procedures .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
5. Reference Material
- Summary of Application : Clenbuterol-d9 hydrochloride is used as a reference material in various laboratory procedures .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
6. Synthesis Methods
- Summary of Application : This patent describes a method for synthesizing Clenbuterol-d9 hydrochloride .
- Methods of Application : The method involves reacting 4-amino-α-bromo-3,5-dichloroacetophenones with D9-tertiary butyl amine. The feed ratio is changed, and other organic bases such as triethylamine, N, N-diisopropyl ethyl amine, DBU, pyridine are selected to provide an alkaline environment .
4. Highly Sensitive Detection of Clenbuterol Hydrochloride
- Summary of Application : This research focuses on the highly sensitive detection of Clenbuterol Hydrochloride (CL) based on THz metamaterial enhancement. The abuse of CL is a serious threat to people’s life and health, and traditional THz detection methods are not suitable for trace analysis of the sample .
- Methods of Application : A THz metamaterial enhanced micro-nano structure was designed based on the electromagnetic theory to realize the highly sensitive detection of the trace CL by THz spectroscopy. Four pretreatment methods were used to correct the spectrum, including AirPLS, AsLS, Backcor, and BEADS .
- Results or Outcomes : The AirPLS-CARS-LS-SVM model has the best result, with the Rp of 0.9743, the RMSEP of 2.90 × 10–5, and the LOD of 9.67 × 10–5 mg/mL .
5. Doping Analysis Using Different Gas Chromatographic–Mass Spectrometric Techniques
- Summary of Application : This study demonstrates the development of a gas chromatography–triple quadrupole tandem mass spectrometry (GC–MS-MS) assay to detect clenbuterol in human urine and the comparison of this method with GC–MS techniques and gas chromatography–high resolution mass spectrometry (GC–HRMS) techniques .
- Methods of Application : Urine samples were hydrolyzed with β-glucuronidase, extracted with methyl tert-butyl ether, and dried under nitrogen. The derivative reagent was N-methyl-N-(trimethylsilyl)-trifluoroacetamide with NH4I and was analyzed by GC–MS, GC–MS-MS, and GC–HRMS .
- Results or Outcomes : The limit of detection (LOD) for clenbuterol in human urine was 2 ng/mL by GC–MS (selected ion monitoring mode: SIM mode), 0.06 ng/mL by GC–HRMS, and 0.03 ng/mL by GC–MS-MS, respectively .
6. Electrochemical Immunosensor for Clenbuterol Detection
- Summary of Application : Clenbuterol (CLB) is an antibiotic and illegal growth promoter drug that has a long half-life and easily remains as residue and contaminates the animal-based food product that leads to various health problems. In this work, an electrochemical immunosensor based on poly(3,4-ethylenedioxythiophene)/graphene oxide (PEDOT/GO) modified screen-printed carbon electrode (SPCE) for CLB detection was developed .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Future Directions
Clenbuterol administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance . These findings strongly suggest that agents targeting skeletal muscle metabolism by modulating β 2 -adrenergic receptor-dependent signaling pathways may prove beneficial as antidiabetic drugs .
properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXKTCUYRHXSBK-KYRNGWDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746860 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clenbuterol-d9 hydrochloride | |
CAS RN |
184006-60-8 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clenbuterol-d9 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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